姜酚

概览

描述

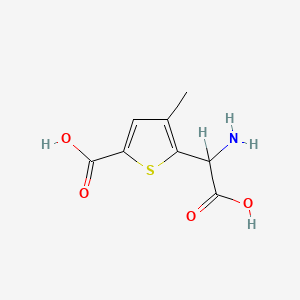

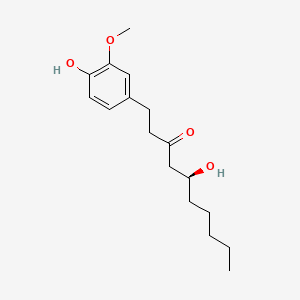

Gingerol, specifically 6-gingerol, is a phenolic phytochemical compound found in fresh ginger that activates heat receptors on the tongue . It is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid .

Synthesis Analysis

Gingerol biosynthesis has been studied using transcriptome analysis. The study revealed the role of gingerol biosynthesis and MAPK-dependent hormonal signaling pathways in imparting tolerance to Fusarium wilt . The synthetic derivatization efforts that had so far been implemented on 6-gingerol, the main constituent of fresh ginger, have been summarized .

Molecular Structure Analysis

Gingerol is a relative of capsaicin and piperine, the compounds which give chilli peppers and black pepper their respective spiciness . Theoretical investigation using DFT/B3LYP calculations is dealing with the molecular structures and biological activities of ginger and some of its combinations .

Chemical Reactions Analysis

When ginger is heated, gingerol changes and becomes zingerone, due to a reverse aldol reaction . This process softens the pungent taste found in fresh ginger and produces a spicy yet sweet aroma.

Physical And Chemical Properties Analysis

Gingerol is normally found as a pungent yellow oil in the ginger rhizome, but can also form a low-melting crystalline solid .

科研应用

1. 药用和营养价值

Gingerol,主要存在于姜(Zingiber officinale Roscoe)中,被广泛认可具有药用和营养价值。它特别以帮助消化和新陈代谢,以及作为治疗各种疾病如咳嗽、感冒、恶心、呕吐和关节疼痛的疗法而闻名。此外,广泛的研究探讨了其抗微生物、抗氧化和抗癌特性,特别关注其活性成分如6-姜酚和6-烯胡椒醇 (Menon, Elgharib, El-Awady, & Saleh, 2021)。

2. 抗糖尿病效果

研究已验证了姜的抗糖尿病效果,特别是姜酚,已知可以改善糖尿病,包括增强胰岛素敏感性。姜中的活性化合物,如6-姜酚,显示出作为醛糖还原酶抑制剂的潜力,为糖尿病治疗提供了一个有前途的途径 (Kato et al., 2006)。

3. 提取和生物活性成分

对从姜中提取姜酚的方法的研究为优化这种生物活性化合物的产量提供了见解。例如,酶辅助提取技术显示出增强从姜中提取油脂和姜酚含量的产量的有希望的结果 (Nagendra chari et al., 2013)。

4. 营养药理学原理

姜酚,包括6-姜酚,在姜对人类健康和营养的贡献中起着关键作用。它们展示了广泛的生物活性,如抗癌、抗氧化、抗微生物、抗炎和中枢神经系统活性。这些化合物对于姜含产品的质量控制至关重要,并且在治疗癌症等危及生命的疾病中具有潜在的治疗应用 (Semwal et al., 2015)。

5. 药理活性

最近的研究突出了姜及其6-姜酚等植物成分的药理活性。这些活性涵盖了各个领域,如抗糖尿病、抗炎、抗肥胖效果以及对男性不育的保护作用。临床试验还表明姜在缓解由不同疾病引起的恶心和呕吐方面的有效性 (Unuofin et al., 2021)。

Safety And Hazards

未来方向

Gingerol has been studied for its potential health benefits attributed to the presence of gingerols and shogaols. The structure-activity relationships of ginger phytochemicals show that ginger can be a candidate to treat neurodegenerative diseases by targeting different ligand sites . The increase in life expectancy has raised the incidence of neurodegenerative diseases, which present common neuropathological features as increased oxidative stress, neuroinflammation, and protein misfolding .

性质

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLDDIKRKFXEWBK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041035 | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gingerol | |

CAS RN |

23513-14-6 | |

| Record name | [6]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925QK2Z900 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[4-(3-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B1664601.png)

![1-(4-Amino-2-(ethoxymethyl)-6,7,8,9-tetrahydro-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol](/img/structure/B1664603.png)

![N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}methanesulfonamide](/img/structure/B1664604.png)